5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride
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Overview
Description
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride is a bicyclic compound that belongs to the class of pyrido[4,3-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the cyclization of a suitable precursor, such as a pyridine derivative, followed by amination and subsequent hydrochloride formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the multi-step synthesis of various organic compounds.
Biology: In biological research, this compound has been studied for its potential biological activity. It has been used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the design of new drugs. Its derivatives have been investigated for their therapeutic potential in treating various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, in the case of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function.
Comparison with Similar Compounds
4-Amino-1-Boc-piperidine
2-Amino-4-chloropyrimidine
N,N-Dimethyl-4-morpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine hydrochloride
Uniqueness: 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride is unique in its bicyclic structure and its ability to undergo various chemical reactions, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.ClH/c8-7-5-3-9-2-1-6(5)10-4-11-7;/h4,9H,1-3H2,(H2,8,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJNZBDDGZCMSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CN=C2N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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